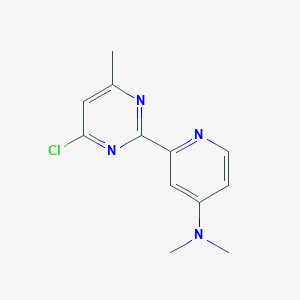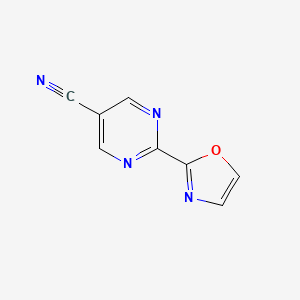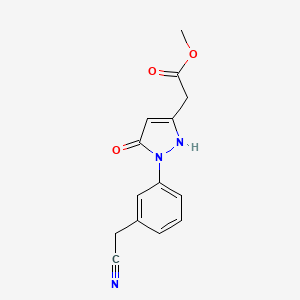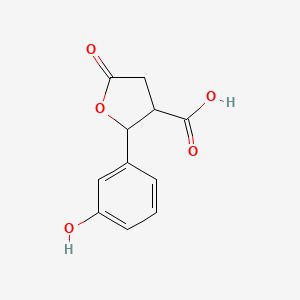
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxyphenyl group in this compound adds to its potential bioactivity and makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,4-triazole-3-amine in the presence of a reducing agent. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of (4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes and reach its targets .
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar triazole structure but has additional methoxy groups, which may affect its biological activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with different functional groups, used in anticancer research.
Uniqueness
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific combination of the methoxyphenyl group and the triazole ring. This combination enhances its potential bioactivity and makes it a valuable compound for various scientific research applications .
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
(4-methoxyphenyl)-(1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C10H12N4O/c1-15-8-4-2-7(3-5-8)9(11)10-12-6-13-14-10/h2-6,9H,11H2,1H3,(H,12,13,14) |
InChIキー |
UNIAMHRLIUGVSK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=NC=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)



![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)



![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)




